2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that integrates multiple nitrogen-containing rings.
Preparation Methods
The synthesis of 2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods often utilize microwave-mediated, catalyst-free synthesis techniques to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing rings.
Substitution: Common reagents for substitution reactions include halogenated aromatics and enaminonitriles.
Scientific Research Applications
2-Methyl-3-[6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological receptors.
Industry: Utilized in the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting processes such as phosphorylation and enzyme activity. The specific interactions depend on the structure of the compound and the target receptor .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyridines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their wide range of pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits activities such as RORγt inverse agonism and JAK inhibition.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in the synthesis of energetic materials.
Properties
Molecular Formula |
C16H11N7S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11N7S/c1-10-13(22-9-5-3-7-12(22)18-10)14-19-20-16-23(14)21-15(24-16)11-6-2-4-8-17-11/h2-9H,1H3 |
InChI Key |
YPIMEKAIMUSETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=N5 |
Origin of Product |
United States |
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